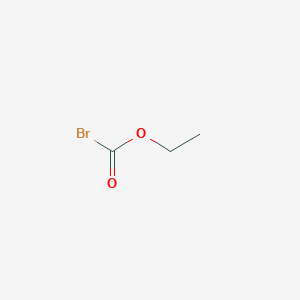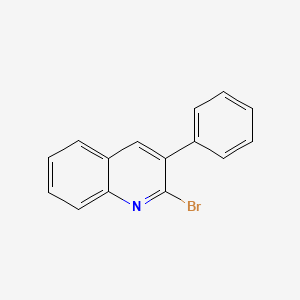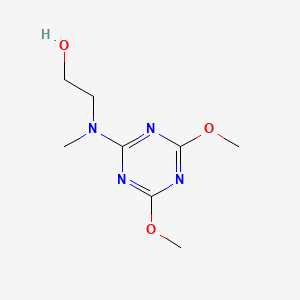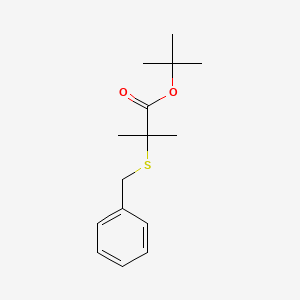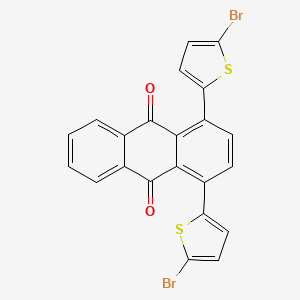
2-(2-Bromoethyl)-5-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)-5-methoxypyridine is an organic compound that belongs to the class of pyridines This compound is characterized by a pyridine ring substituted with a bromoethyl group at the second position and a methoxy group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5-methoxypyridine typically involves the bromination of 5-methoxypyridine followed by the introduction of an ethyl group. One common method involves the reaction of 5-methoxypyridine with bromoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as palladium or nickel can facilitate the bromination and alkylation steps, making the process more cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethyl)-5-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 2-(2-azidoethyl)-5-methoxypyridine, 2-(2-thioethyl)-5-methoxypyridine, and 2-(2-aminoethyl)-5-methoxypyridine.
Oxidation Reactions: Products include 2-(2-bromoethyl)-5-formylpyridine and 2-(2-bromoethyl)-5-carboxypyridine.
Reduction Reactions: The major product is 2-ethyl-5-methoxypyridine.
Aplicaciones Científicas De Investigación
2-(2-Bromoethyl)-5-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)-5-methoxypyridine involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromoethyl)pyridine: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-(2-Chloroethyl)-5-methoxypyridine: Similar structure but with a chloroethyl group instead of a bromoethyl group, resulting in different reactivity and biological activity.
2-(2-Bromoethyl)-4-methoxypyridine: The methoxy group is at the fourth position, which can affect the compound’s reactivity and binding properties.
Uniqueness
2-(2-Bromoethyl)-5-methoxypyridine is unique due to the presence of both the bromoethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The specific positioning of these groups on the pyridine ring allows for targeted interactions with molecular targets, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)-5-methoxypyridine |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-3-2-7(4-5-9)10-6-8/h2-3,6H,4-5H2,1H3 |
Clave InChI |
APSJCDONBCPUSI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


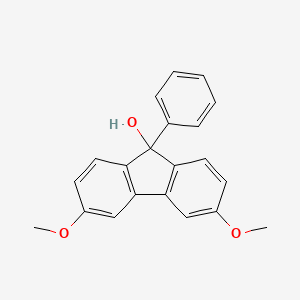
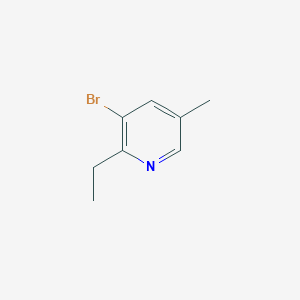
![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)

![N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide](/img/structure/B15249222.png)
